7-Methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core structure with a methoxy group at the 7-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active molecules. Its unique structure allows for diverse chemical modifications, making it a valuable compound in drug discovery and development.
7-Methoxy-1H-pyrrolo[3,2-b]pyridine is classified as a heterocyclic aromatic organic compound. It belongs to the larger class of pyrrolopyridine derivatives, which are known for their diverse biological activities, including potential anticancer properties and kinase inhibition.
The synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate pyrrole and pyridine derivatives under specific conditions. This may involve the use of strong bases or acids and catalysts to facilitate the formation of the pyrrolopyridine core.
Technical Details:
In industrial settings, the production process is scaled up from laboratory methods. This includes optimizing reaction conditions for yield and purity, often utilizing advanced purification techniques like chromatography.
The molecular formula of 7-methoxy-1H-pyrrolo[3,2-b]pyridine is , with a molecular weight of approximately 148.16 g/mol. The compound features:
Key structural data includes:
7-Methoxy-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for 7-methoxy-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific biological targets. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cell signaling pathways related to proliferation and survival.
The binding interaction occurs at the active site of FGFRs, inhibiting their kinase activity and preventing phosphorylation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
7-Methoxy-1H-pyrrolo[3,2-b]pyridine has various scientific uses, particularly in medicinal chemistry:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential as a versatile agent in drug discovery efforts.
The construction of the 1H-pyrrolo[3,2-b]pyridine core necessitates precise sequential chemistry. A prominent method involves Duff formylation, where hexamethylenetetramine (HMTA) and acetic acid convert 7-azaindole to 3-carbaldehyde intermediates (75% yield), enabling downstream functionalization . Alternative routes employ Suzuki-Miyaura cross-coupling for late-stage diversification. For example, 5-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine reacts with fluorinated boronic acids under Pd(dppf)Cl₂ catalysis (1–5 mol%), yielding 6-fluoro-7-methoxy derivatives in dioxane/water (80–100°C) [7]. Cyclocondensation strategies using 2-bromo-5-methylpyridine precursors also demonstrate efficacy. Sequential oxidation, nitration, and iron/acetic acid-mediated cyclization afford the scaffold, though yields vary with nitro-group positioning [8].
Table 1: Key Cyclization Methods for Pyrrolo[3,2-b]pyridine Synthesis
Method | Key Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Duff Formylation | HMTA, 33% AcOH, reflux | 75% | Limited to unsubstituted cores |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, dioxane/H₂O, 80°C | 50–85% | Requires halogenated precursors |
Iron-Mediated Cyclization | Fe powder, AcOH, 110°C | 40–65% | Sensitive to nitro-group orientation |
Regioselectivity is governed by the electronic asymmetry of the fused rings. Electrophilic aromatic substitution (EAS) favors electron-rich positions: C5 > C2 > C4. Bromination at C5 occurs efficiently with Br₂ in DMF, enabling halogen exchange for aryl/amino groups [4] [7]. Nucleophilic displacement of C6-halogens is facilitated by the adjacent nitrogen's electron-withdrawing effect. For instance, 6-fluoro derivatives undergo amination with CuI catalysis in DMF, yielding 6-amino analogs [7]. Direct C–H functionalization at C2/C3 positions employs Pd-catalyzed couplings, though competing C5 reactivity requires steric directing groups. Substituent effects significantly alter pharmacophore profiles; 6-fluoro-7-methoxy derivatives exhibit enhanced metabolic stability and kinase affinity versus unsubstituted analogs [4] [9].
Methoxy group introduction occurs via O-methylation or etherification. Phenolic precursors (e.g., 7-hydroxy-1H-pyrrolo[3,2-b]pyridine) react with methyl iodide/K₂CO₃ in acetone (60°C, 12h), achieving >90% conversion [4]. Alternative agents like dimethyl sulfate risk over-alkylation at pyrrolic nitrogen . Catalytic demethylation studies reveal vulnerability under acidic conditions: refluxing HBr/acetic acid cleaves the methoxy group, necessitating protective strategies during synthesis [8]. Stability assessments show that electron-donating methoxy groups enhance solubility in polar solvents (DMSO, ethanol) but reduce ring π-acidity, affecting metal coordination [4].
Table 2: Methoxy Group Installation and Reactivity
Method | Conditions | Efficiency | Stability Challenges |
---|---|---|---|
Methyl Iodide/K₂CO₃ | Acetone, 60°C, 12h | >90% yield | Over-alkylation at N1 |
Dimethyl Sulfate/NaOH | THF/H₂O, 25°C, 6h | 70–85% yield | Competing N-alkylation |
Acidic Demethylation | 48% HBr/AcOH, reflux, 4h | Quantitative | Scaffold degradation at >100°C |
Pyrrolic nitrogen (N1) protection is essential during electrophilic reactions. SEM (2-(trimethylsilyl)ethoxymethyl) groups demonstrate superior stability under Suzuki conditions (Pd-catalyzed coupling), with deprotection by TBAF (tetrabutylammonium fluoride) in >85% yield . Conversely, tosyl (Ts) groups exhibit moderate efficiency: they withstand oxidation but require harsh reductive conditions (Mg/MeOH), risking side reactions [8]. Boc (tert-butyloxycarbonyl) protection is unsuitable due to acid sensitivity during methoxy installation. A comparative study shows SEM’s advantage in orthogonal deprotection: it remains intact during methoxy group manipulations, whereas Ts groups necessitate sequential deprotection-reprotection steps for C3 functionalization [8].
Table 3: Protecting Group Performance in Pyrrolopyridine Synthesis
Protecting Group | Deprotection Conditions | Yield | Compatibility Issues |
---|---|---|---|
SEM | TBAF, THF, 25°C, 2h | 85–92% | None significant |
Tosyl (Ts) | Mg/MeOH, reflux, 6h | 65–75% | Incompatible with strong acids |
Boc | TFA/DCM, 25°C, 1h | 70–80% | Cleaved during acidic methylation |
Concluding Remarks
The synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine hinges on strategic cyclization, regioselective modifications, and protective group optimization. Advances in catalytic cross-coupling and directing-group-assisted functionalization continue to expand access to novel derivatives for pharmaceutical development.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1